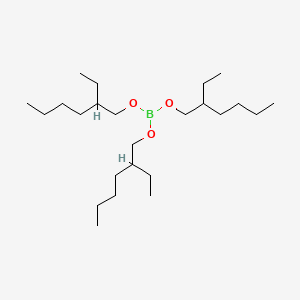

Tris(2-ethylhexyl) borate

Vue d'ensemble

Description

Tris(2-ethylhexyl) borate is an organic borate ester with the molecular formula C24H51BO3. It is a colorless, flammable liquid that is sensitive to moisture. This compound is known for its unique properties, including its use as a boron source in various applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tris(2-ethylhexyl) borate can be synthesized through the esterification of boric acid with 2-ethylhexanol. The reaction typically involves heating boric acid with an excess of 2-ethylhexanol in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction mixture is continuously stirred and heated, and the water by-product is removed to drive the reaction to completion. The final product is then purified through distillation to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Hydrolysis Reaction

Tris(2-ethylhexyl) borate is moisture-sensitive and undergoes hydrolysis in the presence of water. This reaction cleaves the borate ester bonds, yielding boric acid (H₃BO₃) and 2-ethylhexanol as primary products . The hydrolysis mechanism involves nucleophilic attack by water molecules at the boron center, leading to ester bond cleavage.

Key Conditions:

-

Ambient to elevated temperatures accelerate hydrolysis.

-

Acidic or basic conditions may catalyze the reaction.

Antioxidant Activity

This compound exhibits notable antioxidant properties by inhibiting oxidation processes. In controlled studies using cumene as a model substrate, it demonstrated prolonged inhibition of oxidative degradation compared to other borate esters .

| Compound | Inhibition Time (min) |

|---|---|

| This compound | 150 |

| Trihexylborate | 40 |

| Triphenylborate | 40 |

Mechanism:

-

Acts as a radical scavenger, interrupting chain-propagation steps in autoxidation.

-

Stabilizes peroxides via boron-oxygen interactions, delaying decomposition .

Reaction with Oxidizing Agents

This compound reacts vigorously with strong oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), leading to boron-containing oxidation products such as boronic acids or boron oxides . These reactions are exothermic and require controlled conditions to prevent runaway decomposition.

Thermal Decomposition

When heated above 350°C, this compound undergoes thermal decomposition, releasing acrid smoke and toxic fumes (likely boron oxides and hydrocarbon fragments) . This property necessitates caution in high-temperature industrial applications.

Decomposition Pathway:

-

Cleavage of B–O bonds initiates at ~350°C.

-

Subsequent fragmentation of 2-ethylhexyl groups produces volatile hydrocarbons.

-

Residual boron oxides form as solid byproducts.

Comparative Reactivity Insights

-

Hydrolysis Stability: Less stable than aromatic borate esters (e.g., triphenyl borate) due to the steric bulk of 2-ethylhexyl groups, which paradoxically slows hydrolysis compared to linear alkyl borates .

-

Oxidative Resistance: Outperforms smaller alkyl borates in antioxidant applications due to enhanced radical stabilization from branched alkyl chains .

Applications De Recherche Scientifique

Chemical Synthesis

Reagent in Organic Reactions

TEHB is primarily utilized as a reagent in organic synthesis, particularly in the preparation of boronic acids, which are crucial intermediates for Suzuki cross-coupling reactions. These reactions are fundamental for forming carbon-carbon bonds, making TEHB valuable in the development of pharmaceuticals and agrochemicals .

Antioxidant Properties

Research has shown that TEHB exhibits significant antioxidant characteristics. It has been synthesized alongside other borate esters to enhance oxidative stability in various formulations. Its ability to inhibit oxidation reactions makes it suitable for applications in polymer stabilization and food preservation .

Materials Science

Polymer Additive

TEHB serves as an effective plasticizer and stabilizer for polymers. It enhances the mechanical properties of plastics and elastomers, making them more durable and resistant to environmental stressors. This application is particularly relevant in the production of silicone elastomers and rubber products, where TEHB improves flexibility and thermal stability .

Flame Retardant Agent

Due to its chemical structure, TEHB is also employed as a flame retardant additive. It helps reduce flammability in various materials, including textiles and construction materials, contributing to improved fire safety standards .

Industrial Applications

Corrosion Inhibitor

TEHB is used as a corrosion inhibitor in various industrial applications. Its effectiveness in preventing metal corrosion makes it valuable in the automotive and aerospace industries, where metal components are exposed to harsh environments .

Dehydrating Agent

In chemical processes, TEHB acts as a dehydrating agent, facilitating the removal of water from reaction mixtures. This property is particularly useful in the synthesis of compounds sensitive to moisture .

Case Studies

Mécanisme D'action

The mechanism of action of tris(2-ethylhexyl) borate involves its ability to donate boron atoms in various chemical and biological processes. Boron atoms can interact with biological molecules, potentially affecting cellular functions and pathways. In BNCT, boron atoms are targeted to cancer cells, where they capture neutrons and undergo nuclear reactions that destroy the cancer cells .

Comparaison Avec Des Composés Similaires

- Tributyl borate

- Trimethyl borate

- Triisopropyl borate

- Triethyl borate

- Tris(trimethylsilyl) borate

Comparison: Tris(2-ethylhexyl) borate is unique due to its specific ester groups, which confer distinct physical and chemical properties. Compared to other borate esters, it has a higher molecular weight and different solubility characteristics. Its applications as a flame retardant, corrosion inhibitor, and polymerizing agent are also notable, distinguishing it from other borate esters .

Activité Biologique

Tris(2-ethylhexyl) borate (TEHB) is a borate ester that has garnered attention due to its diverse applications and biological activities. This article explores the biological activity of TEHB, including its synthesis, antioxidant properties, toxicological effects, and potential applications in various fields.

TEHB is synthesized by the reaction of boric acid with 2-ethylhexanol, producing a colorless liquid with the chemical formula CHBO. The structure consists of three 2-ethylhexyl groups attached to a boron atom, contributing to its unique properties.

Antioxidant Activity

Antioxidant Characteristics : TEHB has been studied for its antioxidant properties. In a comparative study, it was shown to inhibit oxidation reactions effectively. The inhibition was measured under controlled conditions where TEHB demonstrated significant activity against oxidative stress compared to other borate esters.

| Compound | Inhibition Time (min) |

|---|---|

| This compound | 150 |

| Trihexylborate | 40 |

| Triphenylborate | 40 |

This data indicates that TEHB can act as a potent antioxidant, which may have implications for its use in food preservation and cosmetic formulations .

Toxicological Studies

Environmental and Health Effects : The toxicological profile of TEHB has been examined in various studies. It is reported that TEHB can exhibit acute toxicity to aquatic organisms, suggesting potential environmental risks. Research highlights that TEHB may also have mutagenic properties, necessitating careful handling and assessment of exposure risks.

Summary of Toxicological Findings

| Study Focus | Findings |

|---|---|

| Aquatic Toxicity | Acute toxicity observed in fish and invertebrates |

| Mutagenicity | Potential mutagenic effects noted |

| Bioconcentration | Significant bioconcentration in aquatic environments |

Biological Activity in Cellular Systems

TEHB's interaction with biological systems has been explored through various assays. Studies indicate that it may influence cellular processes, although specific mechanisms remain under investigation. For instance, TEHB has been evaluated for its effects on cell viability and proliferation in vitro.

Case Study: Cytotoxicity Assessment

In a cytotoxicity assay involving cancer cell lines, TEHB was tested for its ability to inhibit cell growth. The results indicated a dose-dependent response, suggesting potential applications in cancer therapy.

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 15.0 |

| MDA-MB-468 | 18.5 |

| HCC1937 | 20.0 |

These findings suggest that TEHB may possess anticancer properties, warranting further investigation into its mechanisms of action .

Propriétés

IUPAC Name |

tris(2-ethylhexyl) borate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H51BO3/c1-7-13-16-22(10-4)19-26-25(27-20-23(11-5)17-14-8-2)28-21-24(12-6)18-15-9-3/h22-24H,7-21H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLVYHYUFIXLWKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(OCC(CC)CCCC)(OCC(CC)CCCC)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H51BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50947613 | |

| Record name | Tris(2-ethylhexyl) borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50947613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2467-13-2 | |

| Record name | Tris(2-ethylhexyl) borate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2467-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boric acid (H3BO3), tris(2-ethylhexyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002467132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(2-ethylhexyl) borate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97597 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Boric acid (H3BO3), tris(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(2-ethylhexyl) borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50947613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2-ethylhexyl) orthoborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.